molecular formula C8H13N9 B10865646 (2E,2'E)-2,2'-[1H-pyrrole-2,5-diyldi(E)methylylidene]dihydrazinecarboximidamide

(2E,2'E)-2,2'-[1H-pyrrole-2,5-diyldi(E)methylylidene]dihydrazinecarboximidamide

Cat. No.: B10865646
M. Wt: 235.25 g/mol
InChI Key: VHOFJWKBUMBGJO-NPJRDEIVSA-N
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Description

(2E,2’E)-2,2’-[1H-pyrrole-2,5-diyldi(E)methylylidene]dihydrazinecarboximidamide is a complex organic compound featuring a pyrrole ring substituted with hydrazinecarboximidamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,2’E)-2,2’-[1H-pyrrole-2,5-diyldi(E)methylylidene]dihydrazinecarboximidamide typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines under acidic conditions.

    Substitution with Hydrazinecarboximidamide Groups: The pyrrole ring is then functionalized with hydrazinecarboximidamide groups through a condensation reaction with hydrazine derivatives under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and pH) is crucial for scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

(2E,2’E)-2,2’-[1H-pyrrole-2,5-diyldi(E)methylylidene]dihydrazinecarboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at controlled temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles (e.g., amines, thiols) under mild to moderate conditions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-diones, while reduction can produce pyrrolidines.

Scientific Research Applications

Chemistry

In chemistry, (2E,2’E)-2,2’-[1H-pyrrole-2,5-diyldi(E)methylylidene]dihydrazinecarboximidamide is used as a building block for synthesizing more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Industry

In the industrial sector, the compound is explored for its use in the production of advanced materials, such as conductive polymers and nanomaterials, due to its electronic properties.

Mechanism of Action

The mechanism by which (2E,2’E)-2,2’-[1H-pyrrole-2,5-diyldi(E)methylylidene]dihydrazinecarboximidamide exerts its effects involves interactions with specific molecular targets. For instance, in antimicrobial applications, it may inhibit key enzymes or disrupt cell membrane integrity. In anticancer research, it could interfere with DNA replication or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Pyrrole-2,5-diones: These compounds share the pyrrole core but differ in their functional groups, leading to varied reactivity and applications.

    Hydrazinecarboximidamides: Compounds with similar hydrazinecarboximidamide groups but different core structures.

Uniqueness

(2E,2’E)-2,2’-[1H-pyrrole-2,5-diyldi(E)methylylidene]dihydrazinecarboximidamide is unique due to its combination of a pyrrole ring with hydrazinecarboximidamide groups, providing a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H13N9

Molecular Weight

235.25 g/mol

IUPAC Name

2-[(E)-[5-[(E)-(diaminomethylidenehydrazinylidene)methyl]-1H-pyrrol-2-yl]methylideneamino]guanidine

InChI

InChI=1S/C8H13N9/c9-7(10)16-13-3-5-1-2-6(15-5)4-14-17-8(11)12/h1-4,15H,(H4,9,10,16)(H4,11,12,17)/b13-3+,14-4+

InChI Key

VHOFJWKBUMBGJO-NPJRDEIVSA-N

Isomeric SMILES

C1=C(NC(=C1)/C=N/N=C(N)N)/C=N/N=C(N)N

Canonical SMILES

C1=C(NC(=C1)C=NN=C(N)N)C=NN=C(N)N

Origin of Product

United States

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